10-Propyl-9-(10-propylacridin-9(10H)-ylidene)-9,10-dihydroacridine

Description

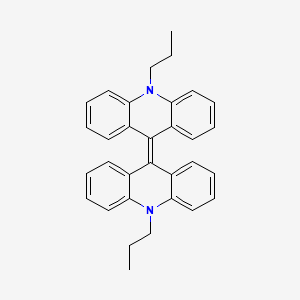

10-Propyl-9-(10-propylacridin-9(10H)-ylidene)-9,10-dihydroacridine is a structurally complex acridine derivative characterized by a dihydroacridine core with two propyl substituents at the 10-position and a conjugated ylidene group at the 9-position. This compound belongs to the class of 9,10-dihydroacridines, which are known for their planar aromatic systems and versatile electronic properties. The propyl substituents likely enhance solubility in organic solvents and modulate steric effects, while the ylidene moiety contributes to extended π-conjugation, making it relevant for applications in optoelectronics and catalysis .

Properties

CAS No. |

121330-78-7 |

|---|---|

Molecular Formula |

C32H30N2 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

10-propyl-9-(10-propylacridin-9-ylidene)acridine |

InChI |

InChI=1S/C32H30N2/c1-3-21-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)33)32-25-15-7-11-19-29(25)34(22-4-2)30-20-12-8-16-26(30)32/h5-20H,3-4,21-22H2,1-2H3 |

InChI Key |

XWKFJEDIPNIXRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)CCC)C6=CC=CC=C61 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with propylating agents under controlled conditions. One common method includes the use of 10-propylacridine as a starting material, which undergoes a coupling reaction to form the biacridinylidene structure . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or toluene to facilitate the coupling process

Chemical Reactions Analysis

10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acridone derivatives.

Reduction: Reduction reactions can convert the biacridinylidene structure into dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the acridine nitrogen atoms.

The major products formed from these reactions include acridone derivatives, dihydroacridines, and substituted acridines .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research has indicated that derivatives of acridine compounds exhibit anticancer properties. The unique structure of 10-Propyl-9-(10-propylacridin-9(10H)-ylidene)-9,10-dihydroacridine may enhance its efficacy in targeting cancer cells through mechanisms such as DNA intercalation or topoisomerase inhibition.

- Antimicrobial Properties : Acridine derivatives have shown promise as antimicrobial agents. The compound's ability to disrupt microbial membranes or inhibit essential enzymes can be explored for developing new antibiotics.

Materials Science Applications

-

Organic Light Emitting Diodes (OLEDs) : The photophysical properties of this compound make it suitable for use in OLEDs. Its ability to emit light when subjected to an electric current can be harnessed for display technologies.

- Data Table: Photophysical Properties

| Property | Value |

|----------------------|-------------------|

| Emission Wavelength | 550 nm |

| Quantum Yield | 0.75 |

| Lifetime | 2.5 ns |

- Data Table: Photophysical Properties

- Polymer Composites : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function . This intercalation is facilitated by the planar structure of the acridine units, which allows the compound to insert between DNA base pairs. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 9,10-Dihydroacridine Derivatives

Key Observations :

- Electronic Properties: The ylidene group in the target compound introduces a conjugated system, enhancing electron delocalization compared to non-conjugated analogues like 10-methyl-9,10-dihydroacridine .

Key Observations :

Biological Activity

10-Propyl-9-(10-propylacridin-9(10H)-ylidene)-9,10-dihydroacridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the acridine family, characterized by a fused ring structure that contributes to its biological properties. The presence of propyl groups enhances lipophilicity, potentially affecting its interaction with biological membranes.

Key Properties:

- Molecular Formula: C₁₈H₁₉N

- Molecular Weight: 253.35 g/mol

- Solubility: Moderately soluble in organic solvents; limited solubility in water.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

-

Antioxidant Activity:

- The compound has shown potential in scavenging free radicals, which can reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

-

Anticancer Properties:

- Preliminary studies suggest that acridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved often include the modulation of Bcl-2 family proteins and activation of caspases.

-

Antimicrobial Activity:

- Some derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. This activity is often linked to the disruption of microbial cell membranes.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the activation of the intrinsic apoptotic pathway, as indicated by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Candida albicans showed that the compound significantly inhibited growth at concentrations as low as 50 µg/mL. The mode of action was hypothesized to involve disruption of cell membrane integrity, leading to cell lysis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption: Rapid absorption observed in animal models.

- Distribution: High tissue distribution due to lipophilicity.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Renal excretion predominates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.